[H]A-585539 is a selective high-affinity agonist radioligand for the α7 nicotinic acetylcholine receptor (nAChR) [, ]. It demonstrates rapid binding kinetics, low non-specific binding, and high specific activity [, ], making it a valuable tool for studying α7 nAChRs. This receptor subtype is implicated in various cognitive processes and is considered a potential therapeutic target for neuropsychiatric and neurodegenerative disorders like Alzheimer's disease and schizophrenia [, ].
[H]A-585539 is synthesized by reacting [H]methyl iodide with (1S,4S)-2-methyl-5(6-phenylpyridazin-3-yl)-2,5-diazabicyclo[2.2.1]heptane in dichloromethane []. The reaction mixture is left overnight at room temperature, after which methanol is added, and the solvents are evaporated. The resulting product, [H]A-585539, is then purified using high-performance liquid chromatography (HPLC) [].
[H]A-585539 acts as an agonist of the α7 nAChR [, ]. This means it binds to the receptor and activates it, mimicking the effects of the endogenous ligand, acetylcholine. The activation of α7 nAChRs leads to various downstream effects, including modulation of neuronal excitability, neurotransmitter release, and potential neuroprotective effects [].
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1